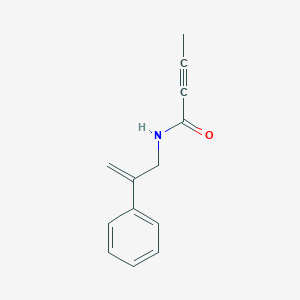
N-(2-Phenylprop-2-enyl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenylprop-2-enyl)but-2-ynamide, also known as PBTA, is a chemical compound with potential applications in scientific research. PBTA is a derivative of but-2-ynamide and is synthesized through a multi-step process.
Applications De Recherche Scientifique
N-(2-Phenylprop-2-enyl)but-2-ynamide has potential applications in scientific research, particularly in the field of medicinal chemistry. N-(2-Phenylprop-2-enyl)but-2-ynamide has been shown to have antitumor and antiviral activity, making it a promising candidate for the development of new cancer and antiviral drugs. N-(2-Phenylprop-2-enyl)but-2-ynamide has also been investigated for its potential as a tool for studying protein-protein interactions.
Mécanisme D'action
The mechanism of action of N-(2-Phenylprop-2-enyl)but-2-ynamide is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. This inhibition leads to the disruption of cellular processes and ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(2-Phenylprop-2-enyl)but-2-ynamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Phenylprop-2-enyl)but-2-ynamide inhibits the growth of cancer cells and viruses, suggesting that it has potential as an anti-tumor and antiviral agent. N-(2-Phenylprop-2-enyl)but-2-ynamide has also been shown to affect the activity of certain enzymes involved in DNA replication and transcription, which may contribute to its antitumor and antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-Phenylprop-2-enyl)but-2-ynamide is that it has shown promising results in vitro, indicating that it may have potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. N-(2-Phenylprop-2-enyl)but-2-ynamide is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, its mechanism of action is not well understood, which makes it difficult to determine its efficacy in vivo.
Orientations Futures
There are several future directions for N-(2-Phenylprop-2-enyl)but-2-ynamide research. One area of interest is the development of N-(2-Phenylprop-2-enyl)but-2-ynamide derivatives with improved antitumor and antiviral activity. Another area of interest is the investigation of N-(2-Phenylprop-2-enyl)but-2-ynamide as a tool for studying protein-protein interactions. Additionally, further research is needed to better understand the mechanism of action of N-(2-Phenylprop-2-enyl)but-2-ynamide and to determine its efficacy in vivo.
In conclusion, N-(2-Phenylprop-2-enyl)but-2-ynamide is a complex compound with potential applications in scientific research. Its synthesis method is complex and requires specialized equipment and expertise. N-(2-Phenylprop-2-enyl)but-2-ynamide has been shown to have antitumor and antiviral activity, and it has potential as a tool for studying protein-protein interactions. However, further research is needed to better understand its mechanism of action and to determine its efficacy in vivo.
Méthodes De Synthèse
N-(2-Phenylprop-2-enyl)but-2-ynamide is synthesized through a multi-step process that involves the reaction of but-2-ynamide with phenylacetylene in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide and acidified to yield N-(2-Phenylprop-2-enyl)but-2-ynamide. The synthesis of N-(2-Phenylprop-2-enyl)but-2-ynamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Propriétés
IUPAC Name |
N-(2-phenylprop-2-enyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-3-7-13(15)14-10-11(2)12-8-5-4-6-9-12/h4-6,8-9H,2,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYIEPMTKKJZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B3007459.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B3007460.png)
![2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3007461.png)
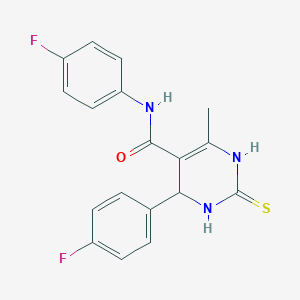

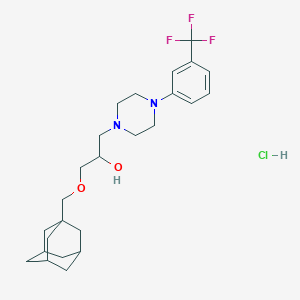

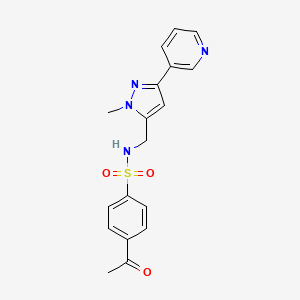
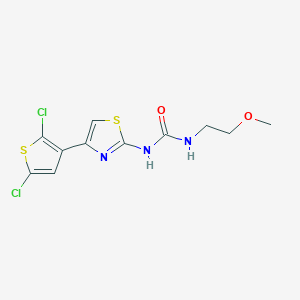
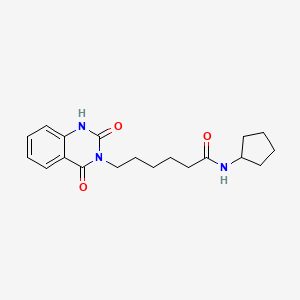
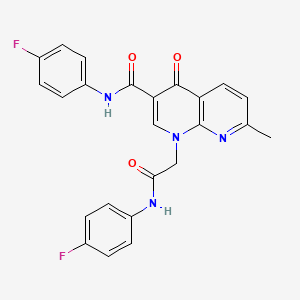
![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)